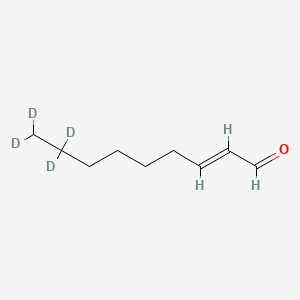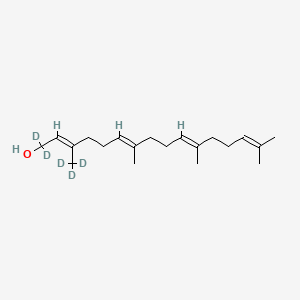
Geranylgeraniol-d5 (major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Geranylgeraniol-d5 (major) is a deuterated form of geranylgeraniol, a diterpenoid alcohol. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the geranylgeraniol molecule. This modification makes it useful in studies involving mass spectrometry and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
Geranylgeraniol-d5 (major) is synthesized through the deuteration of geranylgeraniol. The process involves the selective replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled reaction conditions. The synthesis typically involves the use of deuterated water (D2O) and deuterated catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of geranylgeraniol-d5 (major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and selective deuteration. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
Geranylgeraniol-d5 (major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form geranylgeranyl pyrophosphate, an important intermediate in the biosynthesis of other diterpenes and vitamins.
Reduction: Reduction reactions can convert geranylgeraniol-d5 into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Geranylgeranyl pyrophosphate and other oxidized diterpenes.
Reduction: Geranylgeraniol-d5 alcohols and hydrocarbons.
Substitution: Halogenated or alkylated derivatives of geranylgeraniol-d5.
科学研究应用
Geranylgeraniol-d5 (major) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification and analysis of related compounds.
Biology: Employed in studies of the mevalonate pathway, which is crucial for the biosynthesis of sterols and isoprenoids.
Medicine: Investigated for its potential role in managing bisphosphonate-related osteonecrosis of the jaw by serving as a substrate for GTPase prenylation.
Industry: Utilized in the production of high-purity isotopically labeled compounds for research and development purposes.
作用机制
Geranylgeraniol-d5 (major) exerts its effects through its role as an intermediate in the mevalonate pathway. This pathway is essential for the biosynthesis of sterols, isoprenoids, and other important biomolecules. The compound serves as a substrate for the prenylation of GTP-binding proteins, which are involved in various cellular processes such as cytoskeletal reorganization, vesicular fusion, and apoptosis. By participating in these processes, geranylgeraniol-d5 influences cellular functions and metabolic pathways.
相似化合物的比较
Geranylgeraniol-d5 (major) can be compared with other similar compounds, such as:
Geranylgeraniol: The non-deuterated form of the compound, which lacks the isotopic labeling but shares similar chemical properties.
Farnesol: A related diterpenoid alcohol with a shorter carbon chain, used in similar biosynthetic pathways.
Geranylgeranyl pyrophosphate: An important intermediate in the biosynthesis of diterpenes and vitamins, derived from geranylgeraniol.
The uniqueness of geranylgeraniol-d5 (major) lies in its isotopic labeling, which makes it particularly valuable for analytical and research applications where precise quantification and tracking of metabolic pathways are required.
属性
分子式 |
C20H34O |
|---|---|
分子量 |
295.5 g/mol |
IUPAC 名称 |
(2E,6E,10E)-1,1-dideuterio-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraen-1-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i5D3,16D2 |
InChI 键 |
OJISWRZIEWCUBN-ATCUSSGHSA-N |
手性 SMILES |
[2H]C([2H])([2H])/C(=C\C([2H])([2H])O)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
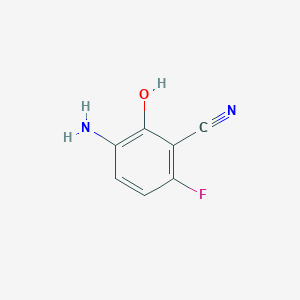
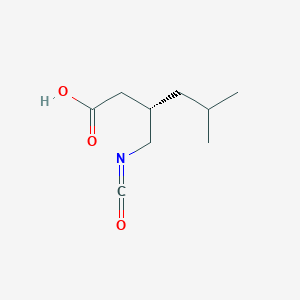
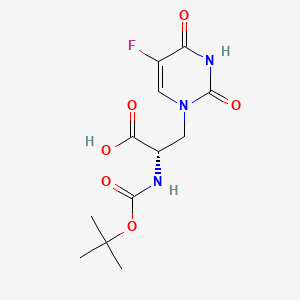
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
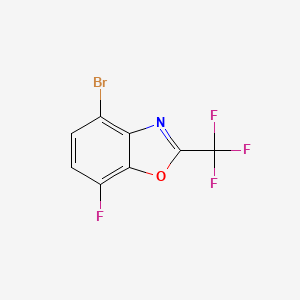
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
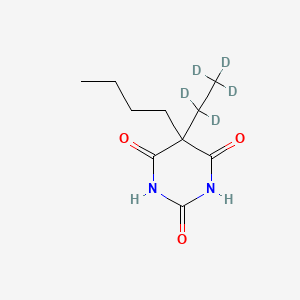
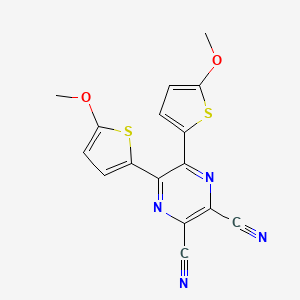
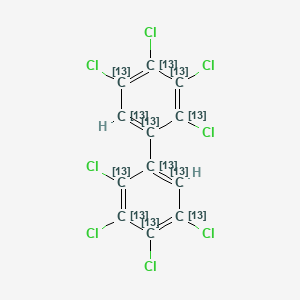
![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
